![molecular formula C24H20N2O2 B1269472 4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline CAS No. 65801-73-2](/img/structure/B1269472.png)
4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline is a diamine component of polyimide aerogels, super fibers, and thermoplastic shape memory polymers . This compound may exhibit anti-angiogenic and anticancer benefits through the potential inhibition of VEGFR2 (Flk-1), Met, RET, Axl, Ron, PDGFR, FGFR1 (Flg), and FMS-related tyrosine kinases 1, 3, and 4 (FLT1/3/4) .
Synthesis Analysis
4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline can be synthesized from aromatic polyamides by polycondensation with aromatic dicarboxylic acids . It can also be used to synthesize azomethine bisphenols by reacting with aromatic aldehydes .Molecular Structure Analysis
The molecular formula of 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline is C24H20N2O2 . The structure consists of two phenyl rings connected by an oxygen atom, with each phenyl ring further connected to an aniline group .Chemical Reactions Analysis
As a reactant, 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline can be used to synthesize aromatic polyamides by polycondensation with aromatic dicarboxylic acids . It can also react with aromatic aldehydes to synthesize azomethine bisphenols .Physical And Chemical Properties Analysis
The molecular weight of 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline is 368.43 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.科学的研究の応用
Polymer Component
This compound is a diamine component of polyimide aerogels, super fibers, and thermoplastic shape memory polymers . These materials have a wide range of applications, from insulation to structural components in various industries.
Aerospace Industry
In the aerospace industry, the compound is used in the production of polyimide aerogels . These aerogels are lightweight and have excellent thermal insulation properties, making them ideal for use in spacecraft and other aerospace applications.
Textile Industry
In the textile industry, it’s used in the production of super fibers . These fibers are known for their superior strength and durability, making them ideal for use in high-performance textiles.
Medical Industry
In the medical industry, the compound is used in the production of thermoplastic shape memory polymers . These polymers can change their shape in response to changes in temperature, making them useful in a variety of medical applications, such as in the development of stents and other implantable devices.
Anti-Angiogenic and Anticancer Research
This compound may exhibit anti-angiogenic and anticancer benefits through the potential inhibition of VEGFR2 (Flk-1), Met, RET, Axl, Ron, PDGFR, FGFR1 (Flg), and FMS-related tyrosine kinases 1, 3, and 4 (FLT1/3/4) . This makes it a potential candidate for further research in cancer treatment.
Chemical Industry
In the chemical industry, it’s used as a precursor in the synthesis of various other compounds . Its unique structure and reactivity make it a valuable tool in the development of new chemical reactions and processes.
Safety And Hazards
特性
IUPAC Name |
4-[2-[2-(4-aminophenoxy)phenyl]phenoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c25-17-9-13-19(14-10-17)27-23-7-3-1-5-21(23)22-6-2-4-8-24(22)28-20-15-11-18(26)12-16-20/h1-16H,25-26H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXOPMJVJBPXRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360389 |
Source


|
| Record name | 4,4'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline | |
CAS RN |
65801-73-2 |
Source


|
| Record name | 4,4'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes oBAPBDS interesting for the development of new materials?
A: oBAPBDS is a sulfonated diamine monomer with a nonlinear configuration, a characteristic that significantly influences the properties of the resulting polymers. [, ] This is in contrast to other commonly used sulfonated diamines, such as BAPBDS, which have a linear structure.
Q2: What is the significance of solubility and water stability in SPI applications?
A: Solubility is crucial for the processing of SPIs, allowing for the preparation of thin films and membranes. [, , ] Water stability, on the other hand, is essential for applications like fuel cells, where the membranes are exposed to humid environments and elevated temperatures. [, ]
Q3: Can the water stability of oBAPBDS-based SPIs be improved?
A: Research suggests that incorporating oBAPBDS into copolymers with other diamines can significantly improve the water stability of the resulting membranes. [] This improvement is attributed to the enhanced solubility stability of the copolymer, preventing it from dissolving in water even at high temperatures. []
Q4: How does the proton conductivity of oBAPBDS-based SPIs compare to those derived from linear sulfonated diamines?
A: Interestingly, despite the structural differences, oBAPBDS-based SPIs exhibit comparable proton conductivity to SPIs synthesized from linear sulfonated diamines, particularly under humid conditions. [] This highlights the potential of oBAPBDS for developing high-performance proton exchange membranes.
Q5: Are there any other notable properties of oBAPBDS-based polyimides?
A: Research indicates that poly(amide-imide)s derived from oBAPBDS exhibit excellent thermal stability, with a 10% weight loss occurring at temperatures above 500°C in a nitrogen atmosphere. [] They also demonstrate good solubility in polar aprotic solvents, making them suitable for solution processing techniques. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)

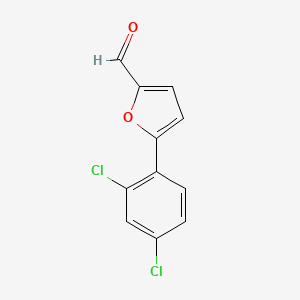
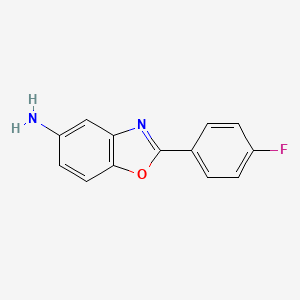
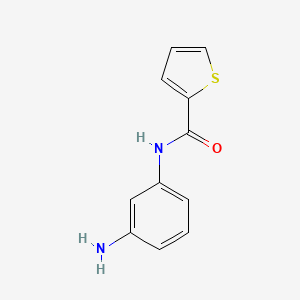
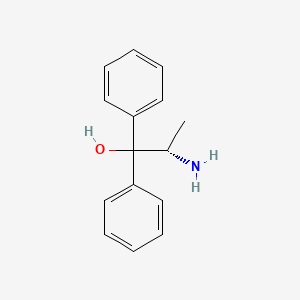
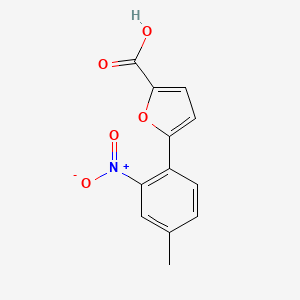
![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)

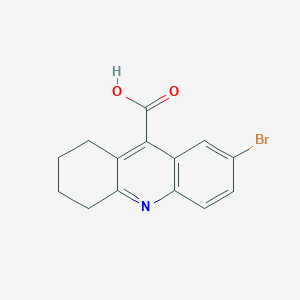
![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)
![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)

![Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-](/img/structure/B1269429.png)